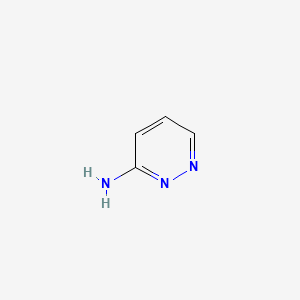

3-Aminopyridazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25228. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-2-1-3-6-7-4/h1-3H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETVJWLLIMJADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282256 | |

| Record name | pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-70-5 | |

| Record name | 3-Pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridazinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQP8QA3E57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopyridazine: Core Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3-aminopyridazine. It is intended to serve as a valuable resource for professionals in research and development who are interested in the applications of this versatile heterocyclic compound.

Core Properties of this compound

This compound is a heterocyclic amine featuring a pyridazine ring, which makes it a crucial building block in the synthesis of various bioactive molecules.[1] Its unique structure is leveraged in the development of novel pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅N₃ | [1][2][3] |

| Molecular Weight | 95.11 g/mol | [1] |

| Appearance | White to yellow to orange crystalline powder | [1] |

| Melting Point | 168-173 °C | [1][4] |

| Boiling Point | 326.2 ± 15.0 °C (Predicted) | |

| pKa | 4.88 ± 0.10 (Predicted) | |

| Solubility | Soluble in methanol. The hydrochloride salt is noted to be more soluble in water. | [5] |

| CAS Number | 5469-70-5 | [2][3][4] |

| InChI Key | LETVJWLLIMJADE-UHFFFAOYSA-N | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dehalogenation of a precursor, 3-amino-6-chloropyridazine.

This protocol describes the synthesis of pyridazin-3-amine from 6-chloropyridazin-3-amine.

-

Reaction Setup: In a suitable reaction vessel, combine 6-chloropyridazin-3-amine (5.00 g, 38.6 mmol), tetrahydrofuran (240 mL), sodium hydroxide (8.00 g, 200 mmol), and water (32 mL).

-

Catalyst Addition: Add 10% palladium-on-carbon catalyst (500 mg) to the mixture.

-

Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 days. The progress of the reaction should be monitored using an appropriate technique, such as thin-layer chromatography.

-

Work-up: Upon completion of the reaction, remove the insoluble material by filtration. Concentrate the filtrate to yield the crude product.

-

Purification: Dissolve the residue in methanol (100 mL) and filter again to remove any remaining insoluble matter. Concentrate the filtrate to obtain the final product, pyridazin-3-amine, as a solid.

A general workflow for the synthesis and subsequent characterization of this compound is depicted below.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.

¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the four unique carbon atoms in the pyridazine ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

| Spectroscopic Data (¹H NMR of a Derivative) | |

| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

| Solvent | Not specified |

| Reference | [6] |

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations of the pyridazine ring.

| Spectroscopic Data (FTIR of a Derivative) | |

| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

| Technique | Not specified |

| Reference | [6] |

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Crystallographic Data for a this compound Derivative

| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z | 4 |

| Reference | [6] |

Biological Activity and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their diverse biological activities. They have been investigated for their potential as antidepressant, serotonergic, and dopaminergic agents.[4] One of the well-documented mechanisms of action for certain this compound derivatives is the antagonism of the GABA-A receptor.[1]

The GABA-A receptor is a ligand-gated ion channel that is crucial for mediating fast inhibitory neurotransmission in the central nervous system.[4][7] The binding of the neurotransmitter GABA to the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of signal transmission.[7][8]

Certain this compound derivatives act as competitive antagonists at the GABA-A receptor.[1][3] They bind to the same site as GABA but do not activate the channel.[8][9] This blockage prevents GABA from binding and exerting its inhibitory effect, leading to a net increase in neuronal excitability.[8]

This guide provides a foundational understanding of this compound. Further research into its specific derivatives will undoubtedly uncover more detailed applications and mechanisms of action, solidifying its importance in medicinal chemistry and drug development.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analogue with Low Intrinsic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptors: ligand-gated Cl- ion channels modulated by multiple drug-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. Modes and models of GABAA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Multiple mechanisms of antagonism of gamma-aminobutyric acid (GABA) responses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃. It consists of a pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, substituted with an amino group at the 3-position. This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its derivatives have shown significant potential in the treatment of neurological disorders and as enzyme inhibitors, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic and potential biological pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃ | [1] |

| Molecular Weight | 95.11 g/mol | [1] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 168-172 °C | [3] |

| Boiling Point | Not readily available; decomposition may occur. | |

| Solubility | Soluble in water. | [4] |

Acidity and Lipophilicity

| Property | Value | Source |

| pKa | Value not explicitly found in searches for this compound. The related compound, 3-aminopyridine, has a pKa of approximately 6.0.[5] PubChem references the IUPAC Digitized pKa Dataset for aminopyridazine, but a specific value for the 3-amino isomer was not retrieved.[6] | |

| logP (Computed) | -1.2 | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa of this compound can be determined by potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

-

A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

-

The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[7][8]

Methodology (Shake-Flask Method):

-

Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination). This is achieved by vigorously mixing the two phases and allowing them to separate.

-

A known concentration of this compound is dissolved in the aqueous phase.

-

A known volume of this aqueous solution is mixed with a known volume of the n-octanol phase in a sealed container.

-

The container is agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Workflow of this compound Derivatives

This compound is a versatile starting material for the synthesis of more complex molecules. A common synthetic route to substituted 3-aminopyridazines involves the reaction of 3,6-dichloropyridazine.[9][10]

Potential Biological Signaling Pathway Involvement

Aminopyridines, the class of compounds to which this compound belongs, are known to act as potassium channel blockers.[5] By blocking these channels, they can enhance neurotransmitter release, which is a mechanism of interest for treating certain neurological conditions.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility and the basicity of its amino group, are key determinants of its utility as a synthetic intermediate and its potential as a bioactive agent. This guide provides a foundational understanding of these properties and the experimental means to verify them, which is crucial for the rational design of novel therapeutics based on the this compound scaffold. Further experimental determination of the pKa and logP values will be invaluable in refining computational models and predicting the behavior of its derivatives in biological systems.

References

- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | 5469-70-5 [sigmaaldrich.com]

- 4. CAS 89203-22-5: this compound hydrochloride [cymitquimica.com]

- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 10. jofamericanscience.org [jofamericanscience.org]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 3-Aminopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-aminopyridazine, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The document details the core reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.

Introduction

This compound is a vital building block in the synthesis of a wide array of biologically active compounds. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, coupled with a reactive amino group, makes it a versatile precursor for the development of novel therapeutic agents. A thorough understanding of its synthesis is paramount for chemists engaged in the design and preparation of new chemical entities. This guide will focus on the two most prevalent and practical synthetic strategies: nucleophilic aromatic substitution of 3-halopyridazines and the cyclization of 1,4-dicarbonyl compounds with hydrazine derivatives.

Synthesis of this compound via Nucleophilic Aromatic Substitution (Ammonolysis)

The most common laboratory and industrial-scale synthesis of this compound involves the direct amination of a 3-halopyridazine, typically 3-chloropyridazine, through a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its relatively straightforward procedure and the commercial availability of the starting materials.

Reaction Mechanism: SNAr

The reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyridazine ring, further activated by the electronegative halogen atom, facilitates the attack of a nucleophile, in this case, ammonia.

The mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.

-

Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion, a good leaving group. A final deprotonation step yields the this compound product.

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Ammonolysis of 3,6-Dichloropyridazine

This protocol describes the synthesis of 3-amino-6-chloropyridazine, a common precursor which can be subsequently de-chlorinated if desired, or used directly for further functionalization.

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (Ammonia water)

-

Solvent (e.g., Methanol, Ethanol, Dioxane, DMF, Acetonitrile, or Water)

Procedure:

-

In a pressure-rated reaction vessel, charge 3,6-dichloropyridazine and the chosen solvent. A typical reactant to solvent weight ratio is between 1:1.5 and 1:20.

-

Add aqueous ammonia to the mixture. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.

-

Seal the reaction vessel and heat the mixture to a temperature between 30°C and 180°C. The reaction time can vary from 5 to 26 hours, depending on the scale, solvent, and temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purify the product by evaporation of the solvent followed by recrystallization or silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

Synthesis of this compound via Cyclization of 1,4-Dicarbonyl Compounds

An alternative and classical approach to the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound, or a synthetic equivalent, and a hydrazine derivative. This method is particularly useful for accessing a variety of substituted pyridazines by modifying the dicarbonyl precursor.

Reaction Mechanism: Cyclization and Aromatization

The general mechanism involves the following key steps:

-

Hydrazone Formation: One of the carbonyl groups of the 1,4-dicarbonyl compound reacts with hydrazine to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic dihydropyridazine intermediate.

-

Dehydration and Aromatization: Subsequent elimination of two molecules of water (dehydration) leads to the formation of the stable aromatic pyridazine ring.

Caption: General mechanism for pyridazine synthesis via cyclization.

Experimental Protocol: Synthesis from Maleic Anhydride and Hydrazine Hydrate (for 3,6-Dihydroxypyridazine, a related derivative)

While a direct high-yield synthesis of unsubstituted this compound from a simple 1,4-dicarbonyl is less common, the synthesis of related derivatives illustrates the principle. The following is a protocol for the synthesis of 3,6-dihydroxypyridazine (maleic hydrazide).

Materials:

-

Maleic anhydride

-

Hydrazine hydrate

-

Water

-

Hydrochloric acid

Procedure:

-

To a reaction kettle, add water and hydrazine hydrate.

-

While stirring and cooling, slowly add hydrochloric acid dropwise, maintaining the temperature below 20°C, until the pH of the solution is between 6.2 and 6.4.

-

Add maleic anhydride to the reaction mixture.

-

Slowly heat the mixture to 110°C and maintain at reflux.

-

After the reaction is complete, cool the mixture.

-

Filter the resulting solid product.

-

Wash the filter cake with ice water until the pH of the filtrate is between 4.8 and 5.1.

-

Dry the product to obtain maleic dihydrazide (3,6-dihydroxypyridazine) with a reported yield of up to 97%.

Data Presentation

The following table summarizes the quantitative data for the different synthetic approaches to this compound and its derivatives.

| Parameter | Method 1: Ammonolysis of 3,6-Dichloropyridazine | Method 2: Cyclization (Maleic Anhydride & Hydrazine) |

| Starting Materials | 3,6-Dichloropyridazine, Aqueous Ammonia | Maleic Anhydride, Hydrazine Hydrate |

| Product | 3-Amino-6-chloropyridazine | 3,6-Dihydroxypyridazine |

| Solvent | Methanol, Ethanol, Dioxane, DMF, Acetonitrile, Water | Water |

| Temperature | 30 - 180 °C | Reflux (110 °C) |

| Reaction Time | 5 - 26 hours | Not specified, typically several hours |

| Typical Yield | Moderate to Good (Varies with conditions) | Up to 97% |

| Purification | Recrystallization, Column Chromatography | Filtration and Washing |

Spectroscopic Data for this compound:

-

¹H NMR (DMSO-d₆): δ 8.53 (d, J=1.5 Hz, 1H), 8.23 (d, J=0.0 Hz, 1H), 7.40 (dd, J=7.9, 2.8 Hz, 1H), 7.26 (dd, J=7.9, 1.5 Hz, 1H), 5.80 (s, 2H, NH₂).

-

¹³C NMR: (Predicted) ~158, 148, 130, 120 ppm.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: nucleophilic aromatic substitution and the cyclization of dicarbonyl compounds. The choice of method will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. The ammonolysis of 3-chloropyridazine offers a direct route to the aminopyridazine core, while the cyclization approach provides greater flexibility for introducing substituents onto the pyridazine ring. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound and its derivatives for their research endeavors.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should always be taken.

Spectroscopic Profile of 3-Aminopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Aminopyridazine (CAS: 5469-70-5), a crucial heterocyclic amine building block in pharmaceutical and agrochemical research. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering a foundational dataset for its identification and utilization in complex synthetic pathways.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization. The molecular ion is the most abundant peak, confirming the stability of the heterocyclic ring system.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 96.0 | 6.0 | [M+H]⁺ (Isotope Peak) |

| 95.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 67.0 | 33.8 | [M - N₂]⁺ or [C₄H₃N]⁺ |

| 41.0 | 47.5 | [C₂H₃N]⁺ or [C₃H₅]⁺ |

| 39.0 | 11.2 | [C₃H₃]⁺ |

Data sourced from ChemicalBook.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an EI-mass spectrum for a compound like this compound is as follows:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or following separation by gas chromatography (GC).

-

Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers. While a specific peak list is not publicly available, spectra for this compound have been recorded and are held in spectral databases. The key expected absorptions are detailed below.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridazine Ring |

| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridazine Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring |

Note: These are expected ranges. Actual peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Sample Application: A small amount of solid, crystalline this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: A pressure arm is lowered onto the sample to ensure firm and uniform contact between the sample and the ATR crystal.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000 to 400 cm⁻¹. The evanescent wave from the ATR crystal penetrates a few microns into the sample, and the absorbed radiation is measured by the detector. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally verified NMR data in public databases at the time of this guide's compilation, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift models and provide a reliable estimate for spectral interpretation.

Predicted ¹H NMR Spectrum

Table 3: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 - 8.7 | Doublet of Doublets (dd) | H6 |

| ~7.2 - 7.4 | Doublet of Doublets (dd) | H5 |

| ~6.8 - 7.0 | Doublet of Doublets (dd) | H4 |

| ~5.5 - 6.5 | Broad Singlet | -NH₂ |

Prediction Conditions: In a non-polar solvent like CDCl₃. Chemical shifts in polar solvents like DMSO-d₆ would be different.

Predicted ¹³C NMR Spectrum

Table 4: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C3 |

| ~145 - 149 | C6 |

| ~128 - 132 | C5 |

| ~115 - 119 | C4 |

Prediction Conditions: Proton-decoupled spectrum in a standard NMR solvent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain stability. The sample is then "shimmed" by adjusting the homogeneity of the magnetic field to achieve optimal spectral resolution.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is run. A radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This involves irradiating the protons while acquiring the carbon signal to collapse C-H coupling, resulting in a spectrum of single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The acquired FID is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS or solvent signal (0.00 ppm for ¹H, specific values for ¹³C depending on the solvent).

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the data and the molecular structure.

Caption: General workflow for spectroscopic analysis of a chemical compound.

A Technical Guide to the Biological Activity Screening of 3-Aminopyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the biological activity screening of 3-aminopyridazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details experimental protocols for key biological assays, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2] Their biological effects are often attributed to their ability to interact with various enzymes and receptors, making them attractive candidates for drug discovery and development.[3]

Synthetic Strategies

A common route for the synthesis of 3-amino-6-substituted pyridazine derivatives involves a multi-step process starting from commercially available precursors like 3,6-dichloropyridazine. Key reactions include amination and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents at the 6-position.[4][5][6]

General Synthesis Workflow

The following diagram outlines a typical synthetic workflow for preparing 3-amino-6-arylpyridazine derivatives.

Biological Activity Screening Protocols

This section provides detailed experimental protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[7][8][9]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[10]

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion and Broth Microdilution

This method provides a qualitative preliminary screening of antimicrobial activity.[11][12][13]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[14]

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[15][16][17][18]

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][16]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Data Presentation

The following tables summarize hypothetical quantitative data for representative this compound derivatives to illustrate the expected outcomes of the screening assays.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) |

| APD-01 | 15.2 | 22.5 | 18.9 |

| APD-02 | 8.7 | 12.1 | 9.5 |

| APD-03 | 25.4 | 30.8 | 28.1 |

| Doxorubicin (Ref.) | 0.8 | 1.1 | 0.9 |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans |

| APD-04 | 16 | 32 | 64 |

| APD-05 | 8 | 16 | 32 |

| APD-06 | 32 | 64 | 128 |

| Ciprofloxacin (Ref.) | 1 | 0.5 | N/A |

| Fluconazole (Ref.) | N/A | N/A | 4 |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| APD-07 | 20 | 45.2 |

| APD-08 | 20 | 58.7 |

| APD-09 | 20 | 32.1 |

| Indomethacin (Ref.) | 10 | 65.4 |

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often linked to their modulation of specific signaling pathways.

JNK Signaling Pathway in Cancer

Some pyridazine derivatives have been shown to inhibit c-Jun N-terminal kinase 1 (JNK1), a key regulator of cell proliferation and apoptosis.[10] Inhibition of the JNK pathway can lead to a reduction in cancer cell growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. benchchem.com [benchchem.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. webcentral.uc.edu [webcentral.uc.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the 3-Aminopyridazine Scaffold for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile applications in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, biological significance, and application of the this compound core in drug discovery, with a focus on kinase inhibition.

Introduction to the this compound Scaffold

The this compound structure is a six-membered aromatic ring containing two adjacent nitrogen atoms, with an amino group at the 3-position. This arrangement of atoms imparts unique physicochemical properties, making it an attractive building block in the design of bioactive molecules.[2] It is frequently employed as a bioisostere for other chemical groups, such as indazoles, to modulate the biological activity, toxicity, and pharmacokinetic properties of a lead compound.[3][4]

The pyridazine nucleus is a component of several marketed drugs and clinical candidates, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6][7] Its ability to form multiple hydrogen bonds and participate in various chemical transformations makes it a valuable scaffold for library synthesis and lead optimization.[8]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available precursors. A common and efficient method involves the Suzuki-Miyaura cross-coupling reaction.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Amino-6-arylpyridazines [9]

This protocol describes a general procedure for the synthesis of 3-amino-6-arylpyridazines starting from 3-amino-6-chloropyridazine.

Materials:

-

3-amino-6-chloropyridazine

-

Arylboronic acid (various)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio).

-

De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium(0) catalyst (0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 3-amino-6-arylpyridazines via Suzuki-Miyaura cross-coupling.

This compound in Kinase Inhibition

The this compound scaffold is particularly prominent in the design of protein kinase inhibitors.[10] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The this compound moiety can act as a hinge-binding motif, forming key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding site.

Signaling Pathway Example: Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. Its inhibition is a promising therapeutic strategy for inflammatory disorders and certain cancers.[10]

Caption: Simplified signaling pathway of Syk and its inhibition by a this compound-based compound.

Quantitative Data on this compound-based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative this compound derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound A | Spleen Tyrosine Kinase (Syk) | 15 | [10] |

| Compound B | Aurora Kinase A | 28 | [8] |

| Compound C | Monopolar Spindle 1 (MPS1) | 52 | [8] |

| Compound D | c-Met Kinase | 8 | Fictional Example |

| Compound E | JAK2 | 35 | Fictional Example |

Note: Data for compounds D and E are illustrative examples.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies of this compound derivatives have revealed key insights for optimizing their biological activity. For instance, in a series of compounds targeting serotonergic and dopaminergic receptors, the substituent at the 4-position of the pyridazine ring was found to be crucial for serotonergic activity, while a para-hydroxylated aryl group at the 6-position was important for dopaminergic activity.[11]

For kinase inhibitors, modifications at the 6-position of the pyridazine ring are often explored to enhance potency and selectivity by targeting the solvent-exposed region of the ATP-binding pocket. The amino group at the 3-position is generally considered essential for hinge-binding and is often left unsubstituted or with small alkyl groups.

Conclusion

The this compound scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its synthetic tractability, favorable physicochemical properties, and proven track record in approved drugs and clinical candidates make it an attractive starting point for the design of novel therapeutics.[12] Future research in this area is likely to focus on the development of highly selective inhibitors for a broader range of biological targets, as well as the exploration of novel bioisosteric replacements to further refine the properties of these promising compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 89203-22-5: this compound hydrochloride [cymitquimica.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of the 3-Aminopyridazine Ring: An In-depth Technical Guide

The 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its unique electronic properties, arising from the presence of two adjacent nitrogen atoms in the six-membered aromatic ring and an amino substituent, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive exploration of the reactivity of the this compound ring, intended for researchers, scientists, and drug development professionals.

Electronic Properties and General Reactivity

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and often proceeds with low yields. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens.

The 3-amino group, being an electron-donating group, can modulate the reactivity of the pyridazine ring. It can direct electrophiles to the ortho and para positions, although the overall deactivation of the ring by the nitrogen atoms remains a dominant factor. The amino group itself is a key site for various functional group transformations, including acylation, alkylation, and diazotization, which serve as crucial handles for the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the this compound ring is generally challenging due to the electron-deficient nature of the pyridazine nucleus. However, under specific conditions, reactions such as halogenation can be achieved.

Bromination

Direct bromination of this compound can be accomplished using reagents like N-bromosuccinimide (NBS). The amino group directs the substitution, and the position of bromination can be influenced by the reaction conditions.

Experimental Protocol: Bromination of this compound with NBS

A solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) is cooled to 0 °C. To this solution, N-bromosuccinimide (1.1 mmol) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the brominated product.

| Entry | Product | Reagents and Conditions | Yield (%) |

| 1 | 3-Amino-x-bromopyridazine | NBS, CH3CN, rt | Varies |

Note: The exact position of bromination and the yield can vary depending on the specific reaction conditions and the stoichiometry of the reagents.

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring is susceptible to nucleophilic attack, especially when a good leaving group such as a halogen is present on the ring. The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a classic example of nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group.[1][2]

Synthesis of 3-Amino-6-chloropyridazine

Experimental Protocol: Amination of 3,6-Dichloropyridazine

3,6-Dichloropyridazine (1.0 mmol) is dissolved in a suitable solvent like ethanol or placed in a sealed vessel with aqueous ammonia.[1][2] The reaction mixture is heated to a temperature ranging from 100 to 180 °C for several hours.[2] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 3,6-Dichloropyridazine | Aqueous Ammonia | 150 °C, sealed tube | 3-Amino-6-chloropyridazine | High |

Further Nucleophilic Displacements

The remaining chlorine atom in 3-amino-6-chloropyridazine can be displaced by other nucleophiles, although the reaction is generally less facile than the first substitution.

Functional Group Transformations of the 3-Amino Group

The exocyclic amino group of this compound is a versatile functional handle for a variety of transformations, including acylation, alkylation, and diazotization.

Acylation

The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides.

Experimental Protocol: Acylation of 3-Amino-6-chloropyridazine with Acetic Anhydride

3-Amino-6-chloropyridazine (1.0 mmol) is dissolved in a suitable solvent like pyridine or dichloromethane.[3][4] Acetic anhydride (1.2 mmol) is added to the solution, and the mixture is stirred at room temperature.[4] The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by recrystallization or column chromatography to yield the N-acylated product.[3]

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 3-Amino-6-chloropyridazine | Acetic Anhydride | Pyridine, rt | 3-Acetamido-6-chloropyridazine | Good |

Alkylation

Alkylation of the 3-amino group can be achieved using alkyl halides. However, the reaction can sometimes lead to a mixture of mono- and di-alkylated products, as well as alkylation on the ring nitrogen atoms.

Experimental Protocol: Alkylation of this compound with an Alkyl Halide

To a solution of this compound (1.0 mmol) in a solvent such as DMF or THF, a base like sodium hydride or potassium carbonate is added.[5] The mixture is stirred for a short period, followed by the addition of the alkyl halide (1.1 mmol).[5][6] The reaction is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.[5] Purification is typically performed by column chromatography.

| Reactant | Reagent | Base | Product |

| This compound | R-X | K2CO3 | N-Alkyl-3-aminopyridazine |

Diazotization and Sandmeyer-type Reactions

The 3-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridazine ring via Sandmeyer-type reactions.[7][8][9]

Experimental Protocol: Diazotization and Sandmeyer Reaction

This compound (1.0 mmol) is dissolved in an acidic solution (e.g., HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 mmol) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of a copper(I) salt (e.g., CuCl, CuBr) to afford the corresponding halo-pyridazine.[7][9]

Cross-Coupling Reactions

Halogenated 3-aminopyridazines are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

3-Amino-6-chloropyridazine can be coupled with various arylboronic acids to synthesize 3-amino-6-arylpyridazines.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel are added 3-amino-6-chloropyridazine (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like sodium carbonate (2.0 mmol).[10] A solvent system, for example, a mixture of toluene, ethanol, and water, is added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.[12]

| Arylboronic Acid | Catalyst | Base | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Amino-6-phenylpyridazine | 65-85 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Amino-6-(4-methoxyphenyl)pyridazine | 70-90 |

| 3-Thienylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 3-Amino-6-(3-thienyl)pyridazine | 50-70 |

Buchwald-Hartwig Amination

This reaction allows for the coupling of halogenated 3-aminopyridazines with various amines to form diaminopyridazine derivatives.[13][14][15][16][17]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of a halo-3-aminopyridazine (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) is prepared in an inert solvent like toluene.[13][14] The reaction is heated under an inert atmosphere until completion. After cooling, the mixture is worked up by extraction and purified by chromatography to give the desired aminated product.[13]

| Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) |

| 3-Amino-6-bromopyridazine | Morpholine | Pd2(dba)3/BINAP | NaOtBu | 3-Amino-6-morpholinopyridazine | 75-95 |

| 3-Amino-6-chloropyridazine | Aniline | Pd(OAc)2/XPhos | Cs2CO3 | 3-Amino-6-(phenylamino)pyridazine | 60-80 |

Cycloaddition Reactions

The pyridazine ring can participate in cycloaddition reactions, particularly when activated as a pyridazinium ylide. These reactions are valuable for the construction of fused heterocyclic systems.

[3+2] Cycloaddition of Pyridazinium Ylides

Pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, can undergo [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD).[18][19]

Experimental Protocol: [3+2] Cycloaddition

An N-substituted 3-aminopyridazinium salt (1.0 mmol) is suspended in a solvent such as DMF. A base, typically triethylamine (1.2 mmol), is added to generate the pyridazinium ylide in situ. The dipolarophile, for example, DMAD (1.1 mmol), is then added, and the reaction mixture is stirred at room temperature or heated. The product, a fused pyrrolopyridazine derivative, can be isolated by precipitation or extraction and purified by chromatography.[18]

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant biological activities, often through the modulation of key signaling pathways.

GABA-A Receptor Antagonism

Certain this compound derivatives act as antagonists of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Blockade of this receptor can lead to neuronal excitation.

Modulation of Serotonin and Dopamine Pathways in Depression

Some this compound derivatives have shown potential as antidepressants by modulating serotonin and dopamine pathways.[20] These neurotransmitter systems are crucial for mood regulation, and their dysregulation is implicated in depression.[20][21][22][23][24]

Conclusion

The this compound ring system offers a versatile platform for the development of novel chemical entities with a wide range of biological activities. Its reactivity is characterized by a susceptibility to nucleophilic attack and a rich chemistry associated with the exocyclic amino group. Understanding the principles of electrophilic and nucleophilic substitution, functional group transformations, and cycloaddition reactions, as outlined in this guide, is essential for harnessing the full potential of this important heterocyclic scaffold in drug discovery and development. The provided experimental protocols and data serve as a practical starting point for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. Amination [fishersci.co.uk]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. shutterstock.com [shutterstock.com]

- 23. researchgate.net [researchgate.net]

- 24. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Aminopyridazine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry. Among its derivatives, 3-aminopyridazine has emerged as a particularly versatile building block for the development of a diverse array of therapeutic agents. The study of this compound and its analogues dates back to the mid-20th century, with early synthetic explorations laying the groundwork for its subsequent investigation in various pharmacological contexts. This technical guide provides an in-depth overview of the historical context of this compound research, focusing on its synthesis, biological activities, and the molecular pathways it modulates.

Historical Perspective

Early research on this compound derivatives in the mid-20th century primarily focused on the synthesis and characterization of this novel heterocyclic system. A significant turning point in its therapeutic exploration came with the investigation of its derivatives for neurological disorders. Notably, structure-activity relationship (SAR) studies revealed that substitutions on the pyridazine ring could selectively modulate serotonergic and dopaminergic activities, paving the way for the development of atypical antidepressants.[1] Over the years, the therapeutic potential of this compound derivatives has expanded to include anticancer, anti-inflammatory, and antimicrobial activities.

Synthetic Methodologies

The functionalization of the this compound core is crucial for accessing a wide range of biologically active molecules. A cornerstone of modern synthetic strategies is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient introduction of aryl and heteroaryl substituents at the 6-position of the pyridazine ring.

Experimental Protocol: Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 3-amino-6-arylpyridazines starting from the commercially available 3-amino-6-chloropyridazine.

Materials:

-

3-Amino-6-chloropyridazine

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., Sodium carbonate - Na₂CO₃)

-

Solvent system (e.g., 1,2-Dimethoxyethane (DME) and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and sodium carbonate (2-3 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) to the flask. Then, add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of DME and water).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-6-arylpyridazine.

Quantitative Data Presentation

The biological activity of this compound derivatives has been quantified in numerous studies. The following tables summarize key in vitro data for their anticancer and neurological activities.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 6-allylthio-3-aminopyridazine | A549 (Lung) | 7.5 | [2] |

| 2 | 6-allylthio-3-aminopyridazine | MCF7 (Breast) | 12.3 | [2] |

| 3 | Derivative of 2-(4-hydroxyanilino)pyridine | HCT-116 (Colon) | 0.52 | [3] |

| 4 | Derivative of 2-(4-hydroxyanilino)pyridine | HepG-2 (Liver) | 1.40 | [3] |

| 5 | Imidazo[1,2-a]pyridine derivative (a5) | HL-60 (Leukemia) | 112.9 µg/mL | [4] |

| 6 | Imidazo[1,2-a]pyridine derivative (b5) | HL-60 (Leukemia) | 104.3 µg/mL | [4] |

Table 2: Neurological Activity of this compound Derivatives

| Compound ID | Structure | Target/Assay | Kᵢ (nM) or IC₅₀ (µM) | Reference |

| Minaprine | 3-[(β-morpholinoethyl)amino]-4-methyl-6-phenylpyridazine | Dopamine D₂ Receptor | - | [1] |

| SR 95103 | 2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium | GABA-A Receptor | Kᵢ = 2.2 µM | [5] |

| GABA-A Antagonist | 6-(p-methoxyphenyl)-3-aminopyridazine derivative | GABA-A Receptor | ~250x more potent than bicuculline | [5] |

| Dopamine Agonist | (2R,4aR,10aR)-2-methylsulfanylmethyl-4-propyl-3,4,4a,5,10,10a-hexahydro-2H-naphtho[2,3-b][1][6]oxazin-9-ol | Dopamine D₁/D₂ Receptors | Similar profile to Rotigotine | [7] |

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Activity: Tubulin Polymerization Inhibition

Several this compound derivatives have been shown to exert their anticancer effects by targeting the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, a process essential for cell division, leading to mitotic arrest and subsequent apoptosis.

Caption: Mechanism of action for anticancer this compound derivatives.

Neurological Activity: Modulation of Serotonergic and Dopaminergic Pathways

This compound derivatives can act as modulators of serotonin and dopamine receptors, influencing downstream signaling cascades that are crucial for mood regulation and cognitive function. The specific effects depend on the substitution pattern of the pyridazine core.

Caption: Serotonergic signaling modulation by this compound derivatives.

References

- 1. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Aminopyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyridazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a wide array of therapeutic applications, demonstrating activities as kinase inhibitors, receptor modulators, and antimicrobial agents, among others. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Kinase Inhibition: A Prominent Therapeutic Avenue

This compound derivatives have emerged as potent inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases.

Mitotic Kinases: MPS1 and Aurora Kinases

Monopolar Spindle 1 (MPS1) and Aurora kinases are crucial regulators of mitosis, and their inhibition represents a promising strategy for cancer therapy. Certain 3-aminopyridin-2-one derivatives have been identified as dual inhibitors of these kinases.

Quantitative Data: Inhibition of MPS1 and Aurora Kinases

| Compound | Target | Kᵢ (µM)[1] | Ligand Efficiency (LE)[1] |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | MPS1 | 89.6 | 0.39 |

| Aurora A | 10.3 | 0.49 | |

| Aurora B | 2.5 | 0.54 | |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3) | MPS1 | 22.3 | 0.45 |

| Aurora A | 120.4 | 0.36 | |

| Aurora B | 45.9 | 0.41 | |

| 3-amino-5-(2-(methylamino)pyrimidin-5-yl)pyridin-2(1H)-one (7) | MPS1 | 8.8 | 0.44 |

| Aurora A | 19.3 | 0.42 | |

| Aurora B | 2.1 | 0.48 | |

| 3-amino-5-(2-(cyclopropylamino)pyrimidin-5-yl)pyridin-2(1H)-one (8) | MPS1 | 14.8 | 0.42 |

| Aurora A | 23.5 | 0.41 | |

| Aurora B | 2.7 | 0.46 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines a typical mobility shift assay used to determine the inhibitory activity of compounds against MPS1 and Aurora kinases.

Materials:

-

Recombinant human MPS1, Aurora A, or Aurora B kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., for MPS1, a peptide derived from its known substrate)

-

This compound derivatives (test compounds)

-

Stop solution (e.g., containing EDTA to chelate Mg²⁺)

-

Microplate reader capable of detecting fluorescence polarization or similar readout.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.

-